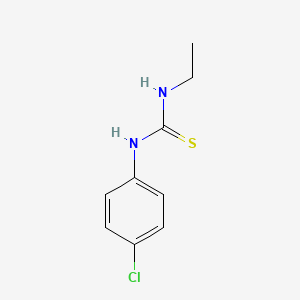

1-(4-Chlorophenyl)-3-ethylthiourea

Beschreibung

Evolution of Thiourea (B124793) Derivatives in Drug Discovery and Medicinal Chemistry

The journey of thiourea derivatives in drug discovery has been marked by significant milestones. Initially recognized for their versatility in coordination chemistry and as synthetic intermediates, their biological potential soon came to the forefront. nih.gov Throughout the 20th century, research unveiled their efficacy in various therapeutic areas. For instance, certain thiourea derivatives were historically used in the treatment of Mycobacterium tuberculosis infections. nih.gov

A notable example in the evolution of thiourea-based drugs is metiamide (B374674), a histamine (B1213489) H2-receptor antagonist developed for ulcer treatment. nih.gov Although effective, its side effects prompted further research, leading to the development of cimetidine (B194882), a safer and potent alternative where the thiourea moiety was replaced. nih.gov This highlights a crucial aspect of thiourea research: the strategy of bioisosteric replacement to enhance efficacy and reduce toxicity. nih.gov Despite challenges like poor solubility and metabolic instability that have led to a high attrition rate in clinical trials, the thiourea scaffold continues to be a focus of research. nih.gov Scientists are actively exploring thiourea derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other applications. mdpi.commdpi.comnih.gov

Significance of the 1-(4-Chlorophenyl)-3-ethylthiourea Moiety in Contemporary Research Paradigms

Within the vast family of thiourea derivatives, this compound (CEET) has emerged as a compound of considerable interest in modern research. Its structure, featuring a chlorophenyl group and an ethyl group attached to the thiourea core, makes it a valuable scaffold for developing new bioactive molecules. The presence of the thiourea functional group, with its polar and reactive nature, makes it an attractive component for synthetic applications and drug development.

Contemporary research on this compound spans multiple domains, including the development of efficient synthetic methods, detailed structural characterization, and investigations into its coordination chemistry. Preliminary studies have also highlighted its potential biological activities, stimulating further exploration.

Academic Research Rationale for the Comprehensive Investigation of this compound

The academic pursuit of a deeper understanding of this compound is driven by several key factors. The compound serves as an excellent model for studying the fundamental principles of thiourea chemistry due to its well-defined structure and accessible synthetic pathways.

A primary focus of current research is to explore the structure-activity relationships within the chlorophenyl-thiourea chemical space. By systematically modifying the substitution patterns on the aromatic ring, researchers aim to understand how these changes influence the molecule's properties and biological activities. This rational design approach is crucial for developing new compounds with enhanced therapeutic potential.

Initial investigations have revealed promising, albeit preliminary, biological activities for this compound and its analogues, including antimicrobial and potential anticancer properties. These findings provide a strong incentive for more in-depth studies to elucidate its mechanisms of action and evaluate its potential as a lead compound for drug discovery. Furthermore, its role as a precursor for more complex molecular architectures continues to fuel academic interest and investigation.

Detailed Research Findings

Synthesis and Chemical Properties

The most common method for synthesizing this compound involves the nucleophilic addition of 4-chloroaniline (B138754) to ethyl isothiocyanate. This reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) and refluxed for several hours to ensure completion. The resulting crude product is then purified through recrystallization or column chromatography.

The chemical reactivity of this compound is characterized by several types of reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to thiols or amines.

Substitution: The chlorine atom on the phenyl group can be replaced by other nucleophiles.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H11ClN2S |

| Melting Point | 154-156°C |

| Boiling Point | 295.3°C at 760 mmHg |

| Density | 1.28 g/cm³ |

| Flash Point | 132.4°C |

| Data sourced from |

Biological Activity and Potential Applications

Research into the biological profile of this compound has uncovered several areas of potential therapeutic interest.

Antimicrobial Properties: The compound has demonstrated significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 1000 |

| Data sourced from |

Anticancer Activity: In vitro studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The specific molecular targets are believed to be certain enzymes or receptors that, when inhibited by the compound, disrupt these cellular processes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDPPFMCVAHWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355555 | |

| Record name | NSC176347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30904-99-5 | |

| Record name | NSC176347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC176347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorophenyl 3 Ethylthiourea

Established Synthetic Routes to N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas, such as 1-(4-chlorophenyl)-3-ethylthiourea, can be achieved through several well-established and reliable methods. The selection of a specific synthetic pathway is often influenced by factors such as the commercial availability and stability of starting materials, the desired product purity, and the scalability of the reaction.

Isothiocyanate-Amine Condensation Approaches

The most common and direct method for preparing this compound is the condensation reaction between 4-chlorophenyl isothiocyanate and ethylamine. prepchem.com This reaction is typically performed in a suitable solvent like ethanol (B145695) or methanol (B129727). The process involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea (B124793) linkage. This method is favored for its simplicity, high yields, and the ready availability of the starting materials. researchgate.net

Alternative Synthetic Strategies for Thiourea Scaffold Formation

When the required isothiocyanate is unavailable or unstable, alternative synthetic strategies are employed. One such method involves the use of carbon disulfide. nih.gov This approach entails the condensation of an amine with carbon disulfide, which can proceed through a dithiocarbamate (B8719985) salt intermediate. nih.gov Another strategy utilizes thiophosgene (B130339) or its equivalents, where an amine is converted to an isothiocyanate in situ, which then reacts with another amine to form the desired thiourea.

Strategic Functionalization and Analog Design for Structure-Activity Probing

The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of its structure-activity relationship (SAR). Strategic derivatization is a key approach in medicinal chemistry to optimize the biological activity and pharmacokinetic properties of a lead compound.

Modifications at the N-Aryl Position: Influence of 4-Chlorophenyl Substitution

SAR studies often involve the synthesis of analogs with different substituents on the phenyl ring to probe the effects of electronics and sterics on biological activity. For instance, replacing the chlorine with other halogens (fluorine, bromine) or with electron-donating (methyl, methoxy) or electron-withdrawing (nitro, trifluoromethyl) groups can provide valuable insights into the optimal substitution pattern for a given biological target. mdpi.comacs.orgnih.gov

Substituent Variations at the N-Alkyl Position: Role of the Ethyl Group

The N-alkyl substituent, in this case, the ethyl group, also plays a crucial role in determining the biological activity. The size, lipophilicity, and conformational flexibility of this group can impact the binding affinity of the molecule to its target. asianpubs.org SAR studies in this area typically involve varying the length and branching of the alkyl chain (e.g., methyl, propyl, isopropyl, butyl) to explore the steric and hydrophobic requirements of the binding pocket. researchgate.net

Development of Bis-Thiourea and Hybrid Thiourea Architectures

To enhance biological potency or to introduce multi-target activity, researchers have developed more complex molecular architectures based on the thiourea scaffold.

Bis-Thiourea Architectures: These compounds contain two thiourea units connected by a linker. aip.orgresearchgate.netusim.edu.myresearchgate.netunimas.my The nature of the linker can be varied to control the distance and relative orientation of the two thiourea moieties, which can be crucial for binding to dimeric proteins or multiple receptor sites. biointerfaceresearch.com The synthesis of symmetrical bis-thioureas can be achieved by reacting a diamine with two equivalents of an isothiocyanate. researchgate.net

Hybrid Thiourea Architectures: This strategy involves the covalent linkage of a thiourea derivative to another pharmacologically active scaffold. biointerfaceresearch.comtandfonline.comresearchgate.netnih.gov This molecular hybridization can lead to compounds with dual modes of action or improved pharmacokinetic profiles. For example, hybrid molecules incorporating sulfonamide or quinolone moieties with a thiourea unit have been synthesized and evaluated for their biological activities. tandfonline.comnih.gov

Advanced Structural Characterization and Conformational Analysis of 1 4 Chlorophenyl 3 Ethylthiourea

Crystallographic Investigations (X-ray Diffraction Studies)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state. While specific crystallographic data for 1-(4-Chlorophenyl)-3-ethylthiourea is not publicly available, extensive studies on closely related thiourea (B124793) derivatives provide a strong basis for predicting its structural features.

Elucidation of Solid-State Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial relationship between the 4-chlorophenyl ring, the central thiourea core, and the terminal ethyl group. In related structures, the thiourea unit (S=C-N-C) is typically planar or nearly planar. The conformation of the molecule is largely determined by the torsion angles around the C-N bonds.

The solid-state structure is expected to adopt a conformation that minimizes steric hindrance while maximizing stabilizing intramolecular and intermolecular interactions. The ethyl group is flexible, but one specific conformation will be "frozen" in the crystal lattice. The orientation of the 4-chlorophenyl ring relative to the thiourea plane is a key conformational feature. Studies on similar compounds, such as those containing a pyrazole (B372694) ring attached to a chlorophenyl group, show that the dihedral angle between the aromatic ring and adjacent heterocyclic systems can vary, often influenced by crystal packing forces. nih.govnih.gov

Table 1: Expected Bond Lengths and Angles for this compound based on Related Structures

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Lengths (Å) | ||

| C=S | C=S | ~1.68 - 1.71 |

| C-N (Thiourea) | C-N | ~1.33 - 1.39 |

| C-Cl | Ar-Cl | ~1.74 |

| C-C (Aromatic) | Ar-C | ~1.39 (average) |

| C-N (Ethyl) | N-CH₂ | ~1.46 |

| C-C (Ethyl) | CH₂-CH₃ | ~1.52 |

| N-H | N-H | ~0.86 (X-ray), ~1.01 (Neutron/DFT) |

| **Bond Angles (°) ** | ||

| N-C-N (Thiourea) | N-C-N | ~116 - 118 |

| N-C-S (Thiourea) | N-C-S | ~121 - 122 |

| C-N-C (Amide) | Ar-N-C | ~125 - 129 |

Note: These values are typical for substituted thioureas and 4-chlorophenyl moieties and serve as estimations.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These interactions are fundamental to the stability of the crystal lattice.

The thiourea moiety is an excellent hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom). Consequently, the dominant intermolecular interaction in the crystal structure is expected to be hydrogen bonding. Molecules are likely to form extended chains or dimeric motifs via N-H···S hydrogen bonds. This is a characteristic feature observed in the crystal packing of many thiourea derivatives. researchgate.net

In addition to strong hydrogen bonds, other weaker interactions play a significant role in stabilizing the crystal packing:

C-H···π Interactions: Hydrogen atoms from ethyl groups or the phenyl ring can interact with the electron cloud of an adjacent chlorophenyl ring. nih.gov

Halogen Bonding: The chlorine atom can act as a Lewis acidic site and interact with a nucleophilic atom, such as the sulfur of a neighboring molecule (C-Cl···S).

π-π Stacking: The 4-chlorophenyl rings of adjacent molecules may engage in parallel-displaced or T-shaped stacking interactions to maximize attractive forces. psu.edu

Spectroscopic Characterization Methodologies in Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure, especially in a solution or liquid state where crystallographic methods are not applicable.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. Studies on similar thioureas confirm these assignments. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3011 - 3335 | N-H Stretching | Sharp bands corresponding to the two N-H groups of the thiourea core. |

| ~3100 - 3000 | Aromatic C-H Stretching | Vibrations of the C-H bonds on the chlorophenyl ring. |

| ~2970 - 2850 | Aliphatic C-H Stretching | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |

| ~1600 - 1450 | C=C Aromatic Stretching | Skeletal vibrations of the phenyl ring. |

| ~1550 | N-H Bending | Bending vibration coupled with C-N stretching. |

| 1213 - 1284 | C=S Stretching | Strong intensity band, characteristic of the thiourea group. |

| ~1100 - 1085 | C-Cl Stretching | Vibration of the carbon-chlorine bond on the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives distinct signals for each chemically non-equivalent proton. The expected signals for this compound would include a triplet for the methyl (-CH₃) protons, a quartet for the methylene (B1212753) (-CH₂) protons (due to coupling with the methyl group, following the n+1 rule), and two doublets in the aromatic region for the 1,4-disubstituted phenyl ring. libretexts.org The N-H protons would appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration. vscht.cz

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. A key signal confirming the formation of the thiourea is the resonance of the thiocarbonyl (C=S) carbon, which appears far downfield. For this compound, this signal is observed around 180.2 ppm. Other expected signals include two for the ethyl group carbons and four for the carbons of the chlorophenyl ring (due to symmetry).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted δ (ppm) | Multiplicity (¹H) |

| ¹H | -CH₃ (Ethyl) | ~1.2 | Triplet (t) |

| -CH₂ (Ethyl) | ~3.6 | Quartet (q) | |

| Ar-H (ortho to Cl) | ~7.3 | Doublet (d) | |

| Ar-H (ortho to N) | ~7.4 | Doublet (d) | |

| N-H | Variable | Broad Singlet (br s) | |

| ¹³C | -CH₃ (Ethyl) | ~15 | |

| -CH₂ (Ethyl) | ~45 | ||

| Ar-C (ipso to Cl) | ~130 | ||

| Ar-C | ~129, ~122 | ||

| Ar-C (ipso to N) | ~137 | ||

| C=S | ~180.2 |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can give structural information through fragmentation patterns. The high-resolution mass spectrum (HRMS) would confirm the molecular formula, C₉H₁₁ClN₂S. The mass spectrum would also display a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), providing definitive evidence of its presence in the molecule and its fragments.

Computational Chemistry Approaches in Elucidating the Molecular Behavior of 1 4 Chlorophenyl 3 Ethylthiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT provides a robust framework for investigating the electronic structure and related parameters that govern a molecule's reactivity and stability.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.comnih.gov

For thiourea (B124793) derivatives like 1-(4-Chlorophenyl)-3-ethylthiourea, DFT calculations reveal that the HOMO is typically localized on the electron-rich thiourea moiety, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. Conversely, the LUMO is often distributed over the aromatic chlorophenyl ring. This separation of frontier orbitals facilitates intramolecular charge transfer, a key feature for many biologically active molecules. mdpi.com

A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to promote an electron from the ground state to an excited state. researchgate.netnih.gov Studies on structurally related compounds have shown that this energy gap is a significant factor in determining their electronic and optical properties. researchgate.netmdpi.com

Table 1: Representative Frontier Orbital Energies for Structurally Related Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Phenyl-prop-en-one Derivative | -5.87 | -2.47 | 3.40 | researchgate.net |

| Chalcone Derivative | - | - | 3.33 | mdpi.com |

This table illustrates typical energy gap values found in related organic molecules, highlighting the range in which this compound's energy gap would likely fall.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.net It is instrumental in predicting how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected around the electronegative sulfur and nitrogen atoms of the thiourea group. These sites are prone to electrophilic attack and are key locations for forming hydrogen bonds with biological receptors. researchgate.netnih.gov

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions are typically found around the hydrogen atoms, especially the N-H protons of the thiourea moiety. These sites are susceptible to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or zero potential.

By analyzing the MEP map, researchers can predict the molecule's reactivity and how it will orient itself when approaching a biological target, such as an enzyme's active site. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. amazonaws.com This method is crucial for understanding the mechanism of action of potential drug candidates by modeling the interactions at the atomic level. jppres.com

Prediction of Binding Affinities and Interaction Modes with Specific Biological Macromolecules

Docking simulations calculate a score that estimates the binding affinity between the ligand and its target. A lower, more negative score generally indicates a more stable and favorable interaction. jppres.com Thiourea derivatives have been studied as inhibitors for various enzymes. For example, studies on similar compounds have shown good binding affinity for targets like DNA gyrase and checkpoint kinase 1, suggesting their potential as antibacterial or anticancer agents. jppres.comnih.gov The simulations for this compound would likely explore its potential to inhibit enzymes involved in cell proliferation or microbial survival. The 4-chlorophenyl group can enhance lipophilicity, which is critical for penetrating cell membranes to reach these targets.

Table 2: Example Binding Affinities of Related Thiourea Compounds with Biological Targets

| Compound Type | Target Protein | Binding Score (kcal/mol) | Source |

|---|---|---|---|

| 1-allyl-3-benzoylthiourea analogs | DNA Gyrase Subunit B | Not specified, but good interaction reported | nih.gov |

This table provides examples of binding scores for similar compounds, demonstrating the use of docking to predict interaction strength.

Identification of Key Residues and Hydrogen Bonding Networks in Enzyme Active Sites

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds.

For this compound, the key interactions would likely involve:

Hydrogen Bonding: The N-H protons and the sulfur atom of the thiourea core are primary sites for forming hydrogen bonds with amino acid residues (such as aspartate, glutamate, or serine) in the active site of an enzyme. nih.gov These bonds are critical for anchoring the ligand in the correct orientation.

Hydrophobic and Halogen Interactions: The 4-chlorophenyl ring is important for establishing hydrophobic and van der Waals interactions with nonpolar residues. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity.

Identifying these key residues and interaction networks is fundamental to understanding the compound's mechanism of action and provides a basis for designing more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, untested compounds. analis.com.my

For thiourea derivatives, QSAR models have been successfully developed to predict their anticancer and antimicrobial activities. nih.govanalis.com.my These models are typically built using statistical methods like Multiple Linear Regression (MLR). nih.gov The analysis of these models reveals which molecular properties are most influential for the desired biological effect.

Key molecular descriptors often found to be significant in QSAR studies of thiourea derivatives include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), electronegativity, and polarizability. nih.gov

Topological and Geometrical Descriptors: Van der Waals volume and molecular shape indices. nih.gov

Electronic Descriptors: Dipole moment and charges on specific atoms. researchgate.net

Structural Keys: The presence or frequency of specific chemical features, such as C-N bonds or aromatic rings. nih.gov

QSAR studies on related sulfur-containing compounds have highlighted the importance of molecular mass, polarizability, and electronegativity as key predictors for anticancer activity. nih.gov Such models provide invaluable guidance for the rational design of new derivatives of this compound with potentially enhanced biological potency. nih.govanalis.com.my

Derivation of Predictive Models for Biological Efficacy based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For thiourea derivatives, including this compound, QSAR models are instrumental in predicting their therapeutic efficacy. These models are built upon a foundation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical and structural properties.

The development of a robust QSAR model involves the calculation of a wide array of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Through statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), a predictive equation is derived that links a selection of these descriptors to the observed activity.

For instance, studies on various thiourea derivatives have demonstrated that their biological activities, such as antimicrobial or anticancer effects, can be effectively modeled using QSAR. The predictive power of these models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Table 1: Key Molecular Descriptors in QSAR Models for Thiourea Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Efficacy |

| Constitutional | Molecular Weight | Can influence transport and distribution properties. |

| Number of N-H bonds | Important for hydrogen bonding interactions with biological targets. | |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Kier & Hall Connectivity Indices | Describe the degree of branching in the molecular skeleton. | |

| Geometrical | Molecular Surface Area | Affects solubility and interactions with receptor surfaces. |

| Molecular Volume | Influences steric fit within a binding pocket. | |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

| Dipole Moment | Governs electrostatic interactions with the target. |

This table is a representative example based on general QSAR studies of thiourea derivatives and is intended to illustrate the types of descriptors used.

Identification of Physicochemical Parameters Influencing Activity (e.g., Hydrophobicity, Electronic Indices)

The biological activity of this compound is intrinsically linked to its physicochemical properties, which govern its ability to traverse biological membranes, interact with target macromolecules, and participate in chemical reactions. Computational methods are crucial for identifying and quantifying these parameters and understanding their influence on the compound's efficacy.

Hydrophobicity , often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. For thiourea derivatives, an optimal level of hydrophobicity is often required for effective biological activity. Computational models can accurately predict logP values, aiding in the design of analogs with improved absorption and distribution characteristics. Studies on related compounds have suggested that the hydrophobicity of the thiourea molecule can be a key factor in its mechanism of action, particularly for its interaction with cell membranes.

Electronic indices , derived from quantum mechanical calculations, provide deep insights into the reactivity and interaction potential of the molecule. Key electronic parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with its biological target, for instance, through hydrogen bonding or electrostatic interactions. For thiourea derivatives, the sulfur and nitrogen atoms are often key sites for such interactions.

Atomic Charges: Calculating the partial charges on each atom helps to identify specific atoms involved in crucial interactions with the biological target.

Research on sulfur-containing compounds, including thiourea derivatives, has shown that properties like mass, polarizability, and electronegativity are essential predictors of their anticancer activities. The presence of specific bonds, such as C-N, also plays a significant role.

Table 2: Influence of Physicochemical Parameters on the Activity of Thiourea Derivatives

| Physicochemical Parameter | Computational Method of Determination | Significance for Biological Activity |

| Hydrophobicity (logP) | Fragment-based or whole molecule calculations | Governs membrane permeability and distribution; influences binding to hydrophobic pockets of receptors. |

| HOMO/LUMO Energies | Density Functional Theory (DFT), Hartree-Fock | Determines electron-donating/accepting ability, crucial for charge-transfer interactions with the target. |

| Molecular Electrostatic Potential (MEP) | DFT, Semi-empirical methods | Identifies sites for electrostatic and hydrogen-bonding interactions, guiding the understanding of binding orientation. |

| Dipole Moment | Quantum mechanical calculations | Affects long-range electrostatic interactions and solubility in polar environments. |

| Polarizability | Quantum mechanical calculations | Influences van der Waals interactions and the molecule's response to the electric field of a receptor. |

This table provides a generalized overview based on computational studies of related compounds.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis

Molecular Dynamics (MD) simulations provide a dynamic and atomic-level view of molecular systems, allowing researchers to explore the conformational landscape of this compound and analyze the stability of its interactions with biological targets. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its flexibility and preferred shapes.

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt. For flexible molecules like this compound, understanding this landscape is crucial as only specific conformations may be able to bind to the target receptor and elicit a biological response. Due to the partial double bond character of the C-N bonds in the thiourea moiety, different conformational isomers (e.g., E,Z and Z,Z) can exist. researchgate.net MD simulations can explore the transitions between these conformations and identify the most stable and populated states in different environments (e.g., in solution or within a binding site). researchgate.net

Binding stability analysis is another critical application of MD simulations. Once a potential binding mode of this compound to its target protein is proposed (often through molecular docking), MD simulations can be used to assess the stability of this complex. Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex is in equilibrium and the binding mode is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuations of individual residues or atoms, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are tracked throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction. mdpi.com

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the free energy of binding, providing a quantitative measure of the affinity of the ligand for its target. rsc.org

For thiourea derivatives, MD simulations have been employed to study their interactions with various enzymes and receptors. nih.govrsc.org These studies have revealed the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. For instance, simulations of thiourea derivatives binding to enzymes have shown stable interactions with key residues in the active site. rsc.org The insights gained from these simulations are invaluable for understanding the molecular basis of the compound's activity and for designing new derivatives with enhanced binding affinity and stability. nih.govmdpi.comnih.gov

Table 3: Common Interactions of Thiourea Derivatives Observed in Molecular Dynamics Simulations

| Type of Interaction | Description | Key Atoms Involved |

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand and protein residues. | N-H groups of the thiourea backbone, carbonyl groups, and polar residues in the protein (e.g., Ser, Thr, Lys). mdpi.com |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The chlorophenyl ring and ethyl group with hydrophobic pockets of the target protein. |

| van der Waals Interactions | General non-specific attractive or repulsive forces. | All atoms in the ligand and protein. |

| Pi-Pi Stacking | Stacking of aromatic rings. | The chlorophenyl ring with aromatic residues in the protein (e.g., Phe, Tyr, Trp). |

This table summarizes typical interactions for thiourea derivatives based on published MD simulation studies.

In Vitro Biological Activity Spectrum and Mechanistic Exploration of Thiourea Derivatives

Enzyme Inhibition Studies

Thiourea (B124793) derivatives, including 1-(4-Chlorophenyl)-3-ethylthiourea, have been investigated for their ability to inhibit various enzymes, playing crucial roles in different pathological conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Some thiourea derivatives have shown potential as cholinesterase inhibitors. nih.govresearchgate.net For instance, a study on unsymmetrical thiourea derivatives revealed that 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited inhibitory activity against both AChE and BChE with IC50 values of 50 and 60 µg/mL, respectively. nih.gov Another series of thiourea derivatives also demonstrated good BChE inhibitory activity, in some cases better than the standard drug galantamine. researchgate.netdergipark.org.tr The effectiveness of these compounds is often linked to their specific molecular structure and the nature of their substituents. nih.gov

Table 1: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 |

This table is interactive. Click on the headers to sort the data.

Urease Inhibition

Urease, a nickel-containing enzyme, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for drug development. nih.govnih.gov Thiourea and its derivatives are well-established urease inhibitors. nih.govrsc.orgacs.org The thiourea moiety can interact with the nickel ions in the active site of the enzyme, leading to its inhibition. nih.gov

Several studies have highlighted the potent urease inhibitory activity of various thiourea derivatives. For example, tryptamine-based thiourea derivatives have shown good inhibitory potential, with some compounds being more active than the standard thiourea. nih.gov Specifically, a derivative with a para-substituted chloro group (compound 16) exhibited an IC50 value of 13.7 ± 0.9 μM. nih.gov In another study, a thiourea derivative with a 4'-bromo substituent on the phenyl ring (compound 3c) was found to be a potent urease inhibitor with an IC50 value of 10.65 μM. rsc.org The uncompetitive inhibition mechanism has been observed for some derivatives, such as 1-(4-chlorophenyl)-3-palmitoylthiourea. researchgate.net

Table 2: Urease Inhibition by Thiourea Derivatives

| Compound | IC50 (µM) |

|---|---|

| Tryptamine derivative with p-chloro substitution (16) | 13.7 ± 0.9 |

| 4'-bromo substituted thiourea derivative (3c) | 10.65 |

| 2,6-dimethyl substituted thiourea derivative (3g) | 15.19 |

This table is interactive. Click on the headers to sort the data.

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

Inhibition of glycosidases like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.govontosight.ai Thiourea derivatives have emerged as potential inhibitors of these enzymes. researchgate.netdergipark.org.trnih.govresearchgate.net

Several studies have reported the α-amylase and α-glucosidase inhibitory activities of various thiourea derivatives. researchgate.netmdpi.comnih.gov For instance, novel pyrimidine-linked acyl thiourea derivatives have shown remarkable inhibition against α-amylase, with some compounds exhibiting IC50 values as low as 1.478 ± 0.051 μM. rsc.orgnih.gov Similarly, certain thiourea derivatives based on 3-aminopyridin-2(1H)-ones have demonstrated significant α-glucosidase inhibitory activity, with one derivative showing a higher inhibitory effect than the standard drug acarbose. mdpi.comnih.gov Another study found that a specific thiourea derivative had the best α-amylase and α-glucosidase enzyme inhibition activity within its series. researchgate.netdergipark.org.tr

Table 3: Glycosidase Inhibition by Thiourea Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Pyrimidine linked acyl thioureas | α-Amylase | 1.478 - 1.86 |

| Cyclic thiourea derivatives of aminoalcohols | α-Amylase | 14.38 - 106.51 |

| Cyclic thiourea derivatives of aminoalcohols | α-Glucosidase | Kᵢ: 10.43 - 111.37 |

This table is interactive. Click on the headers to sort the data.

Kinase Inhibition (e.g., BRAF, HER-2, VEGFR-2, FabH)

Kinases are a large family of enzymes that play a critical role in cell signaling and are major targets in cancer therapy. Thiourea derivatives have been investigated as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com The thiourea moiety is considered crucial for binding to the active site of VEGFR-2. tandfonline.comtandfonline.com

Fragment-based and molecular modeling studies have been employed to design and identify thiourea-based VEGFR-2 inhibitors. tandfonline.comresearchgate.netnih.gov These studies have highlighted the importance of specific structural features, such as the thiourea function and amine-substituted quinazoline (B50416) phenyl rings, for potent inhibition. tandfonline.comtandfonline.com Furthermore, some thiourea derivatives have been shown to inhibit other kinases like HER2, with certain derivatives exhibiting higher antitumor activity than their urea (B33335) counterparts. biointerfaceresearch.com Thiourea derivatives have also been explored as potential inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. fip.orgfip.org

Other Relevant Enzymatic Targets

Beyond the aforementioned enzymes, thiourea derivatives have shown inhibitory activity against other targets. For example, some derivatives have been identified as inhibitors of proteinase K and tyrosinase. researchgate.netdergipark.org.trrsc.orgnih.gov Novel pyrimidine-linked acyl thiourea derivatives displayed high proteinase K inhibitory activity. rsc.orgnih.gov Additionally, certain thiourea derivatives have exhibited potent inhibition of β-glucuronidase. ontosight.ai The versatility of the thiourea scaffold allows for its interaction with a wide range of enzymatic targets, suggesting its potential for the development of various therapeutic agents. nih.gov

Antimicrobial Activity Profiling

Thiourea derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. researchgate.netmdpi.com The mechanism of their antimicrobial action is often attributed to their ability to interfere with essential microbial processes. mdpi.com

The antibacterial activity of thiourea derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The presence of electron-withdrawing groups, such as chlorine atoms on the phenyl ring, has been shown to enhance antibacterial activity. nih.gov For instance, this compound has been reported to exhibit superior activity against Gram-positive bacteria. Some thiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with one derivative (TD4) showing a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov The proposed antibacterial mechanism for some thiourea derivatives involves the inhibition of enzymes like DNA gyrase. nih.gov

In terms of antifungal activity, thiourea derivatives have been effective against various fungal strains, including Candida species and plant pathogenic fungi. mdpi.comnih.govacs.orgbenthamdirect.comnih.gov The ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea showed the highest antifungal activity against Candida auris. mdpi.comnih.gov Citral-thiourea derivatives have demonstrated remarkable antifungal activities against Colletotrichum gloeosporioides, with some compounds having EC50 values as low as 0.16 mg/L. acs.org The antifungal mechanism may involve the disruption of the fungal cell membrane. acs.org

Table 4: Antimicrobial Activity of a Thiourea Derivative (TD4)

| Organism | MIC (µg/mL) |

|---|---|

| Methicillin-susceptible S. aureus (ATCC 29213) | 2 |

| Methicillin-resistant S. aureus (USA 300) | 2 |

| Staphylococcus epidermidis | 2-16 |

This table is interactive. Click on the headers to sort the data.

Antiviral Investigations (e.g., Anti-HCV, Anti-HIV)

Thiourea derivatives have been investigated for their potential antiviral activities. ontosight.ainih.gov Research in this area includes screening against various viruses. For example, some chiral thiourea compounds have been studied for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Additionally, other related heterocyclic compounds containing a 4-chlorophenyl group, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have also been synthesized and evaluated for their antiviral properties against TMV. nih.govnih.gov

Antiparasitic and Antiamoebic Activities (e.g., Anti-leishmanial, Anti-Acanthamoeba)

The antiparasitic potential of thiourea derivatives and related compounds has been explored. For instance, thiosemicarbazones derived from 4-chlorophenylthioacetone have been identified as potent drug candidates against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov These compounds have been shown to reduce parasite replication and act directly on the parasites. nih.gov

Antituberculosis Activity

Thiourea and its derivatives have been reported to possess antitubercular activity. While specific studies on this compound are not prominent in the available literature, related structures have been evaluated. For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing promising results. nih.gov The broader class of quinazolines, which can be structurally related to intermediates in thiourea synthesis, has also been investigated for antimycobacterial activity. nih.gov

Antioxidant Capacity Assessment and Radical Scavenging Mechanisms

The antioxidant potential of thiourea derivatives is an area of ongoing research. Generally, the antioxidant activity of these compounds is evaluated through assays such as DPPH radical scavenging. researchgate.net While direct studies on the antioxidant capacity of this compound are not readily found, research on related coumarin-thiazole hybrids and acylhydrazono-4-hydroxycoumarins indicates that the inclusion of specific heterocyclic systems can confer significant antioxidant properties. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Thiourea derivatives have been investigated for their anti-inflammatory effects. nih.gov For example, a thiosemicarbazone derivative has been shown to possess anti-inflammatory and antinociceptive properties in animal models. nih.gov The mechanism of action for some anti-inflammatory compounds involves the inhibition of inflammatory mediators. nih.govphcogj.com While specific data for this compound is lacking, the broader class of thiourea-related compounds presents a basis for potential anti-inflammatory activity.

Research on Neuropharmacological Effects of this compound Remains Undisclosed

Despite the broad biological activities attributed to thiourea derivatives, specific scientific inquiry into the neuropharmacological properties of the compound this compound, particularly its potential as an antiepileptic agent, is not documented in publicly available research.

While the parent structure of thiourea and its various derivatives have been investigated for a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anticonvulsant activities, specific data on the in vitro biological activity spectrum and mechanistic exploration of this compound within the domain of neuropharmacology is conspicuously absent from the scientific literature. nih.govepilepsysociety.org.uk

Thiourea derivatives are recognized for their versatile chemical nature, which allows for the synthesis of a multitude of compounds with diverse biological effects. nih.gov The core structure, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, serves as a pharmacophore in various biologically active molecules. nih.gov The neuropharmacological potential of some thiourea derivatives has been linked to their ability to interact with various molecular targets within the central nervous system. nih.gov

Furthermore, compounds containing a 4-chlorophenyl group have been a subject of interest in the development of anticonvulsant drugs. This structural moiety is present in some compounds that have been evaluated for their efficacy in preclinical seizure models. However, the presence of this group alone is not a definitive predictor of neuropharmacological activity for all compounds that contain it.

The exploration of novel anticonvulsant agents is a significant area of research in medicinal chemistry. Studies on various heterocyclic compounds and other derivatives have identified several candidates with promising activity in preclinical tests, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.gov These investigations often involve detailed structure-activity relationship (SAR) studies to optimize the anticonvulsant effects and minimize potential toxicity.

However, a thorough review of existing scientific databases and research articles reveals no specific studies dedicated to the evaluation of this compound for its neuropharmacological or antiepileptic properties. Consequently, there is no available data to populate a detailed analysis of its in vitro biological activity spectrum or to explore its mechanistic pathways in the context of epilepsy or other neurological disorders. The scientific community has yet to publish findings on this specific compound's interaction with neurological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights

Impact of the 4-Chlorophenyl Moiety on Biological Potency and Selectivity

The 4-chlorophenyl group is a critical pharmacophore in many biologically active compounds, and its presence in 1-(4-Chlorophenyl)-3-ethylthiourea is pivotal to its activity. The chlorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and its ability to form key interactions within a biological target's binding site.

Halogen substitution on the phenyl ring of thiourea (B124793) derivatives is a common strategy to modulate inhibitory activity. mdpi.com Studies on various N-aryl thioureas have demonstrated that the type and position of the halogen can drastically alter potency. For instance, in a series of N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide (B152044) derivatives, chloro-substituted compounds exhibited significant antimycobacterial activity. nih.gov The 4-chloro substitution, in particular, is often favored. In a study of thiazole (B1198619) derivatives, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-lipoxygenase inhibitor, highlighting the positive contribution of the 4-chlorophenyl moiety to its anti-inflammatory activity. nih.gov

The electronic effect of the chlorine atom—an electron-withdrawing group—can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and halogen bonding. The 4-position is often optimal as it avoids steric hindrance that might be encountered with ortho-substituents. The following table illustrates how variations in the aryl substituent can impact biological activity in related thiourea-containing compounds.

Table 1: Impact of Aryl Substituents on Biological Activity of Thiourea Analogs

| Compound Series | Substituent at Para-Position | Observed Activity | Reference |

|---|---|---|---|

| N,N'-disubstituted thioureas | -Cl | Potent antiplatelet activity | nih.gov |

| Indole-thiourea derivatives | -Cl | Significant tyrosinase inhibitory activity | mdpi.com |

| Benzothiazole thioureas | -H (unsubstituted) | Moderate decrease in anticonvulsant activity compared to substituted analogs | nih.gov |

| Thiourea derivatives | -NO2 | Strong antibacterial activity | nih.gov |

Influence of the Ethyl Group on Binding Interactions and Pharmacological Profile

The N-alkyl substituent on the thiourea core plays a crucial role in defining the compound's pharmacological profile, primarily by influencing its lipophilicity and steric interactions within the binding pocket. In this compound, the ethyl group provides a balance between flexibility and size, allowing it to fit into hydrophobic pockets of target enzymes or receptors.

Structure-activity relationship studies on various thiourea series have shown that the length and nature of the N-alkyl chain directly correlate with biological activity. For example, in a series of antithrombotic thiourea derivatives, a direct correlation was observed between the length of the alkyl chain and the inhibition of thromboxane (B8750289) B2 (TXB2) production, with longer chains like phenethyl showing better activity than smaller groups like phenyl or benzyl. nih.gov This suggests that the ethyl group in this compound likely engages in favorable van der Waals interactions within a hydrophobic sub-pocket of its biological target.

The synthesis of N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea highlights the utility of the N-ethyl group in creating derivatives with specific biological activities, in this case as a precursor for compounds with potential antibacterial properties. nih.gov The ethyl group's size is often optimal for fitting into specific binding sites without causing steric clashes, a factor that can be critical for potency.

Steric and Electronic Effects of Substituents on the Thiourea Scaffold

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phenyl ring and the alkyl chain influences the electron density on the thiourea group. This, in turn, affects the strength of hydrogen bonds it can form with receptor residues. The sulfur atom of the thiourea moiety is a key interaction point, often forming hydrogen bonds or coordinating with metal ions in metalloenzymes. semanticscholar.org

Steric Effects: The size and shape of the substituents dictate how the molecule fits into the binding site of a protein. Bulky substituents can either enhance binding by filling a large hydrophobic pocket or decrease activity by causing steric hindrance. The relative orientation of the phenyl and ethyl groups is also crucial and is governed by the rotational barriers around the C-N bonds of the thiourea linker. Studies on N,N-disubstituted-4-chlorobenzoyl thiourea ligands have shown that these molecules coordinate with metal ions through both sulfur and oxygen atoms, indicating the importance of the scaffold's geometry. rsc.org

Research on unsymmetrical thiourea derivatives has consistently shown that modulating substituents leads to a wide range of biological activities, including antioxidant and enzyme inhibition properties. tandfonline.com

Conformational Flexibility and its Role in Receptor Binding

Conformational flexibility is a key determinant of a ligand's ability to bind to its biological target. Thiourea derivatives, including this compound, possess significant conformational freedom due to the rotatable bonds within the thiourea linker. This flexibility allows the molecule to adopt different spatial arrangements of its phenyl and ethyl substituents, enabling it to find an optimal conformation for binding. nih.gov

The ability to adopt a specific, low-energy conformation that is complementary to the receptor's binding site is crucial for high-affinity binding. capes.gov.br The thiourea moiety itself can exist in different tautomeric forms, although the thione form is generally predominant. researchgate.net Fixing the thiourea moiety within a more rigid ring system has been explored as a strategy to restrict conformational flexibility, which can lead to increased selectivity and bioavailability. researchgate.net

In the crystal structure of a related compound, 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione, the thiazole ring adopts an envelope conformation, and the benzene (B151609) ring is nearly perpendicular to it. nih.gov This provides insight into the possible spatial arrangements of the chlorophenyl group relative to the rest of the molecule, which is a critical aspect of its interaction with a receptor.

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to be biologically active. nih.govresearchgate.netdovepress.com A pharmacophore model for this compound and related compounds would typically consist of features like a hydrophobic aromatic center (the 4-chlorophenyl ring), hydrogen bond donors (the N-H groups), and a hydrogen bond acceptor (the sulfur atom). nih.gov

Such models are constructed based on a set of active molecules and can be used to:

Virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. acs.org

Guide the de novo design of novel compounds by providing a template of essential features.

Optimize lead compounds by suggesting modifications that would better fit the pharmacophore model and, by extension, the biological target.

For instance, a pharmacophore model could be developed from a series of thiourea-based enzyme inhibitors. mdpi.comnih.gov This model would highlight the key interaction points, such as the precise location of the chloro-substituent and the optimal size of the alkyl group, providing a blueprint for designing new, more potent inhibitors. acs.org

Advanced Methodologies and Emerging Trends in Thiourea Research Relevant to 1 4 Chlorophenyl 3 Ethylthiourea

Green Chemistry Approaches in Thiourea (B124793) Synthesis

The synthesis of thiourea derivatives is increasingly benefiting from the principles of green chemistry, which prioritize environmentally benign processes. A notable advancement in this area is the use of Resonance Acoustic Mixing (RAM). rsc.orgrsc.org

Resonance Acoustic Mixing (RAM):

RAM is a solvent-free technique that enhances the reactivity of reaction components through vertical oscillations at a constant frequency, typically around 60 Hz. rsc.orgrsc.org This method eliminates the need for grinding media, thereby reducing potential contamination and simplifying product purification. rsc.org The energy input is controlled by adjusting the vertical acceleration. rsc.org

Traditional synthesis methods for nitrogen-containing compounds like thioureas often involve high temperatures, long reaction times, and the use of toxic solvents and reagents. rsc.orgrsc.org In contrast, RAM offers a more sustainable pathway by enabling solvent-free reactions under milder conditions. rsc.org This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for creating a more sustainable and efficient synthetic route for compounds like 1-(4-Chlorophenyl)-3-ethylthiourea. rsc.orgrsc.org The most common synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with ethyl isothiocyanate, often using ethanol (B145695) or methanol (B129727) as a solvent and requiring reflux conditions. The adoption of RAM could potentially render this process more environmentally friendly.

Applications in Biosensing and Chemo-sensing

Thiourea derivatives are gaining significant attention for their applications as chemosensors for detecting various analytes, including metal ions. tandfonline.comnih.govnih.gov The presence of both sulfur and nitrogen atoms in the thiourea moiety allows for effective intermolecular and intramolecular hydrogen bonding, making them excellent candidates for sensor development. tandfonline.comnih.gov

Thiourea-based sensors can operate through colorimetric or fluorescent mechanisms, providing visual or light-based detection of target analytes. tandfonline.comnih.gov These sensors have been developed for the detection of a wide range of species, including anions like cyanide and fluoride, as well as heavy metal ions such as mercury (II). tandfonline.comnih.govnih.gov For instance, a ninhydrin (B49086) thiourea derivative has been shown to effectively chelate with copper (II) ions in an aqueous medium, enabling their visual detection.

While specific studies on this compound as a biosensor are not yet prevalent, the general success of thiourea derivatives in this field suggests a strong potential for its application in detecting specific metal ions or other analytes. The chlorophenyl group could influence the selectivity and sensitivity of the sensor.

Analysis of Covalent and Non-Covalent Interactions in Biological Systems

Understanding the interactions between thiourea derivatives and biological targets is crucial for designing more effective therapeutic agents. Both covalent and non-covalent interactions play a significant role in the biological activity of these compounds.

Non-Covalent Interactions:

Computational and experimental studies have been instrumental in elucidating the nature of these interactions. tcsedsystem.eduresearchgate.net Techniques like Hirshfeld surface analysis and energy framework calculations help in visualizing and quantifying intermolecular interactions within crystal structures. mdpi.com Hydrogen bonding, particularly N-H···S and N-H···O interactions, is a key feature that contributes to the stability and crystal packing of thiourea derivatives. researchgate.netrsc.org The planarity of the thiourea fragment and the dihedral angles between the thiourea moiety and aromatic rings also influence these interactions.

For instance, in a study of 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, computational analysis revealed the importance of intramolecular hydrogen bonding and identified reactive sites within the molecule. tcsedsystem.edu Similarly, detailed studies on the adsorption of thiourea derivatives on gold surfaces have highlighted the interplay between strong S-Au covalent bonds and weaker Au···H-N non-covalent interactions. researchgate.net Energy decomposition analysis is another powerful tool to dissect the various components of non-covalent interactions, such as electrostatics, Pauli repulsion, polarization, dispersion, and charge transfer. nih.gov

Covalent Interactions:

Molecular docking studies are frequently employed to predict the binding modes of thiourea derivatives within the active sites of enzymes and receptors. nih.gov These studies can reveal potential covalent interactions that contribute to the inhibitory activity of the compound. For example, docking studies of certain thiourea derivatives in the active site of Mycobacterium tuberculosis enoyl reductase (InhA) have shown favorable interactions with the hydrophobic pocket. nih.gov

Development of Multi-Targeted Thiourea-Based Agents

The development of therapeutic agents that can interact with multiple biological targets is a growing trend in medicinal chemistry, particularly for complex diseases like cancer and Alzheimer's disease. biointerfaceresearch.comnih.govnih.gov Thiourea derivatives are well-suited for this approach due to their structural versatility and ability to interact with a wide range of biological molecules. biointerfaceresearch.comnih.govbiu.ac.il

The strategy of molecular hybridization, which combines multiple pharmacophoric units into a single molecule, is being used to create multi-target thiourea-based agents. biointerfaceresearch.com This approach aims to improve selectivity, reduce side effects, and overcome drug resistance. biointerfaceresearch.com For example, thiourea derivatives have been functionalized with various heterocyclic moieties to enhance their bioactivity. researchgate.net

Research has shown that thiourea derivatives can exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. biointerfaceresearch.com Their anticancer activity, for instance, can stem from the inhibition of multiple enzymes involved in carcinogenesis, such as topoisomerase-II and various protein kinases. biointerfaceresearch.com The development of this compound as a multi-target agent could involve its modification to incorporate other pharmacologically active groups, potentially leading to novel therapeutics with enhanced efficacy.

Concluding Perspectives and Future Research Trajectories

Challenges and Opportunities in Translating Thiourea (B124793) Research

The translation of promising thiourea-based compounds from laboratory curiosities to clinically effective treatments is a path marked by significant obstacles and compelling opportunities. The inherent chemical properties of the thiourea moiety, while responsible for its valuable biological interactions, also present notable challenges.

Challenges:

Metabolic Instability and Toxicity: A primary hurdle for many thiourea derivatives is their metabolic fate. The thiourea group can be metabolically unstable and may lead to toxicity concerns. For instance, the first thiourea-containing histamine (B1213489) H2-receptor antagonist, metiamide (B374674), was effective for ulcer treatment but had to be re-engineered due to side effects, leading to the development of cimetidine (B194882) where the thiourea group was replaced. nih.gov

Poor Solubility: Many synthetic derivatives exhibit low aqueous solubility, which hampers their bioavailability and complicates formulation for therapeutic use. nih.gov This necessitates innovative drug delivery strategies or chemical modifications to enhance their pharmacokinetic profiles.

Selectivity and Off-Target Effects: The very feature that makes thioureas attractive—their ability to form strong hydrogen bonds with numerous biological targets—can also be a double-edged sword, leading to a lack of specificity and potential off-target effects. biointerfaceresearch.com This promiscuity requires careful structural refinement to direct the compound to the desired biological pathway.

Opportunities:

Broad-Spectrum Bioactivity: Thiourea derivatives have demonstrated an exceptionally wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects. nih.govacs.orgresearchgate.net This versatility means that the thiourea scaffold can be adapted to combat a multitude of diseases, from microbial infections to complex conditions like cancer and neurodegenerative disorders. nih.govbiu.ac.il

Multi-Targeting Potential: In an era where multi-target drugs are gaining importance for treating complex diseases like cancer, the ability of thioureas to interact with multiple pathways can be a significant advantage. biointerfaceresearch.comresearchgate.net This can help in overcoming drug resistance, a major challenge in modern chemotherapy. biointerfaceresearch.com

Novel Mechanisms of Action: Many thiourea compounds exert their effects through novel mechanisms, such as the inhibition of enzymes like urease, which is crucial for the survival of certain pathogens. acs.org This provides an opportunity to develop drugs that can overcome resistance to existing therapies. The repositioning of existing thiourea-containing drugs for new therapeutic uses, such as tyrosinase inhibitors, further highlights the untapped potential of this chemical class. nih.gov

Strategic Approaches for Optimization and Lead Compound Development

To overcome the challenges and fully realize the potential of thiourea derivatives, a multifaceted and strategic approach to lead compound optimization is essential. Modern medicinal chemistry offers a powerful toolkit to refine these molecules for enhanced efficacy and better drug-like properties.

Key Strategic Approaches:

Molecular Hybridization: This strategy involves combining the thiourea pharmacophore with other known active moieties to create a single hybrid molecule. biointerfaceresearch.com The goal is to produce synergistic effects, improve target selectivity, and potentially reduce the likelihood of drug resistance. biointerfaceresearch.comresearchgate.net For example, incorporating heterocyclic fragments can significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com

Bioisosteric Replacement: When the thiourea group itself is the source of toxicity or metabolic instability, it can be replaced with a bioisostere—a different functional group with similar physical or chemical properties that can maintain biological activity. A landmark example is the replacement of the thiourea in metiamide with a cyanoguanidine group to create the successful drug cimetidine. nih.gov Other replacements like squaramides have also been explored. nih.gov

Structure-Activity Relationship (SAR) and Computational Modeling: Systematic SAR studies are crucial to understand how different structural modifications affect biological activity. researchgate.net By synthesizing and testing a library of analogues, researchers can identify key structural features required for potency and selectivity. This process is greatly accelerated by computational tools like molecular docking, which can predict how a compound will bind to its biological target, and Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. biointerfaceresearch.comresearchgate.net These in silico methods allow for the rational design of more potent and selective compounds before committing to synthesis. researchgate.net

Advanced Synthesis and Screening Techniques: The development of innovative synthetic methods, such as microwave-assisted synthesis or photocatalytic reactions, allows for the rapid generation of diverse libraries of thiourea derivatives. nih.gov Combined with high-throughput screening, these techniques enable the efficient identification of promising lead compounds from a large pool of candidates. biointerfaceresearch.com

Below is a table summarizing key optimization strategies for thiourea derivatives.

| Strategic Approach | Description | Objective | Example |

|---|---|---|---|

| Molecular Hybridization | Combining the thiourea scaffold with other pharmacologically active groups in a single molecule. | Enhance potency, improve selectivity, and overcome drug resistance. biointerfaceresearch.comresearchgate.net | Creating hybrids of thiourea with heterocyclic compounds to boost anticancer activity. biointerfaceresearch.com |

| Bioisosteric Replacement | Substituting the thiourea moiety with a different functional group that retains biological activity but has improved properties. | Reduce toxicity and improve metabolic stability. nih.gov | Replacing thiourea with a cyanoguanidine group in the development of cimetidine. nih.gov |

| Computational Design (QSAR/Docking) | Using computer models to predict the activity and binding of new derivatives before synthesis. | Rational design of more potent and selective lead compounds, saving time and resources. biointerfaceresearch.comresearchgate.net | Using molecular docking to guide the design of thiourea-based enzyme inhibitors. biointerfaceresearch.com |

| Advanced Synthesis Methods | Employing modern techniques like microwave or photocatalysis to rapidly create diverse compound libraries. | Accelerate the discovery of novel active compounds through high-throughput screening. nih.govbiointerfaceresearch.com | Using a catalyst-free method with sunlight to synthesize symmetric thioureas. nih.gov |

Interdisciplinary Research Needs and Collaborations

The complexity of modern drug discovery and development dictates that no single discipline can achieve success in isolation. The progression of thiourea research from the bench to the bedside is critically dependent on robust, interdisciplinary collaborations. mdpi.com

Chemistry and Biology: The foundational collaboration is between synthetic organic chemists and biologists. Chemists design and synthesize novel thiourea derivatives, while biologists and pharmacologists conduct in vitro and in vivo testing to evaluate their biological activity and initial toxicity profiles. biointerfaceresearch.commdpi.com This iterative cycle of synthesis and testing is fundamental to refining lead compounds.

Computational Science: The integration of computational chemists and bioinformaticians is essential for modern drug design. researchgate.net They can build predictive models (QSAR, docking) that guide synthetic efforts, saving significant time and resources by prioritizing the most promising molecular structures. biointerfaceresearch.com This collaboration allows for a more rational, data-driven approach to lead optimization.

Pharmacology and Clinical Medicine: As compounds advance, collaboration with pharmacologists is needed to conduct detailed preclinical studies on pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. This is crucial for determining the potential of a compound to be successful in humans. biointerfaceresearch.com Ultimately, partnerships with clinical researchers are necessary to design and execute clinical trials to establish safety and efficacy in patients.

Materials Science: To address challenges like poor solubility, collaborations with materials scientists and pharmaceutical scientists are becoming increasingly important. mdpi.com They can develop novel drug delivery systems, such as nanoparticles or specialized formulations, to improve the bioavailability and therapeutic index of promising thiourea derivatives.

The successful translation of thiourea research requires a synergistic ecosystem where experts from diverse fields work in concert. This integrated approach will be the key to unlocking the full therapeutic potential of this versatile class of compounds and developing new medicines for a range of diseases. mdpi.comchemscene.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-(4-Chlorophenyl)-3-ethylthiourea, and how can contradictions in spectral data be resolved?

- Methodological Answer : Use a combination of FT-IR (to confirm thiourea C=S stretching at ~1250–1350 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and ethyl group signals), and UV-Vis spectroscopy (to study electronic transitions). Discrepancies in data may arise from solvent effects or tautomerism; cross-validation with X-ray crystallography (e.g., monoclinic system analysis in related thiourea derivatives ) or DFT calculations (as applied in for similar compounds) can resolve ambiguities.

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for its reactivity?